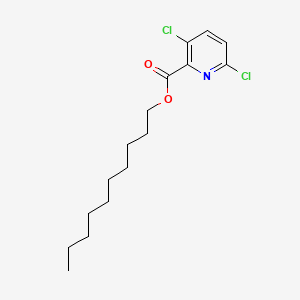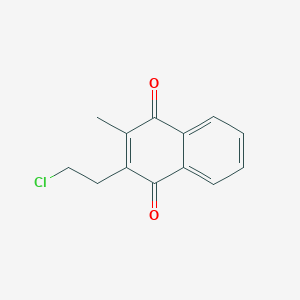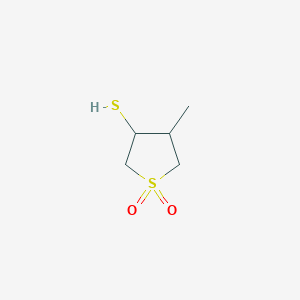
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions, and a decyl ester group at the carboxylic acid position. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester typically involves the esterification of 3,6-dichloro-2-pyridinecarboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product.
化学反応の分析
Types of Reactions
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to substitute the chlorine atoms.
Major Products Formed
Oxidation: 3,6-dichloro-2-pyridinecarboxylic acid
Reduction: 2-Pyridinecarboxylic acid, 3,6-dihydro-, decyl ester
Substitution: 2-Pyridinecarboxylic acid, 3,6-dihydroxy-, decyl ester (if hydroxyl group is substituted)
科学的研究の応用
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester involves its interaction with specific molecular targets and pathways. For example, as an auxin-mimic herbicide, it mimics the plant growth hormone auxin (indole acetic acid), causing uncontrolled and disorganized plant growth that leads to plant death . This mechanism is particularly effective against broadleaf weeds.
類似化合物との比較
2-Pyridinecarboxylic acid, 3,6-dichloro-, decyl ester can be compared with other similar compounds such as:
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and ester group, which contribute to its distinct chemical behavior and applications.
特性
CAS番号 |
119805-52-6 |
|---|---|
分子式 |
C16H23Cl2NO2 |
分子量 |
332.3 g/mol |
IUPAC名 |
decyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-8-9-12-21-16(20)15-13(17)10-11-14(18)19-15/h10-11H,2-9,12H2,1H3 |
InChIキー |
CBLCSWNYVSKUON-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=C(C=CC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)




![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)

![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)





